4-Bromo-2-methoxypyridine-3-boronic acid
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Overview
Description
4-Bromo-2-methoxypyridine-3-boronic acid is an organoboron compound featuring a pyridine ring substituted with bromine, methoxy, and boronic acid groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-2-methoxypyridine with bromine in the presence of a suitable solvent and temperature control . The resulting 4-bromo-2-methoxypyridine is then subjected to boronation using a boronic acid reagent under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-methoxypyridine-3-boronic acid often involve large-scale bromination and boronation reactions. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under mild conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the substitution.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
4-Bromo-2-methoxypyridine-3-boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound serves as a building block for bioactive molecules and probes for biological studies.
Medicine: It is utilized in the development of pharmaceutical intermediates and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxypyridine-3-boronic acid primarily involves its role as a reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of organic groups to form new carbon-carbon bonds . This process is crucial in the synthesis of biaryl compounds and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxypyridine: Lacks the boronic acid group, limiting its use in coupling reactions.
2-Methoxypyridine-3-boronic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-3-methoxypyridine-2-boronic acid: A positional isomer with different reactivity and applications.
Uniqueness
4-Bromo-2-methoxypyridine-3-boronic acid is unique due to the combination of bromine, methoxy, and boronic acid groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
(4-bromo-2-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNRRMLPZCDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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